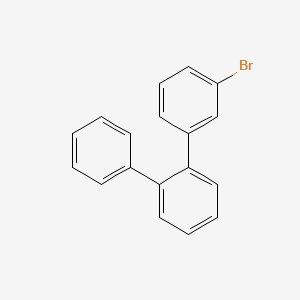

3-Bromo-1,1':2',1''-terphenyl

Vue d'ensemble

Description

3-Bromo-1,1’:2’,1’‘-terphenyl, with the molecular formula C18H13Br, has an average mass of 309.200 Da and a monoisotopic mass of 308.020050 Da . It is also known by other names such as 3- (3-bromophenyl)-1,1’-biphenyl, 3-bromo-3’-phenylbiphenyl, and 3-Bromo-m-terphenyl .

Molecular Structure Analysis

The molecular structure of 3-Bromo-1,1’:2’,1’'-terphenyl consists of a bromine atom attached to a terphenyl group . Terphenyls are polycyclic aromatic hydrocarbons made up of three connected phenyl rings. In this case, the bromine atom is attached to the third carbon atom in the central phenyl ring .Physical And Chemical Properties Analysis

3-Bromo-1,1’:2’,1’'-terphenyl has a molecular weight of 309.21 . It can exist in various physical forms such as liquid, solid, semi-solid, or lump . The compound is stored in a sealed container in a dry room at room temperature .Applications De Recherche Scientifique

Functionalization of Terphenyl Moieties

3-Bromo-1,1':2',1''-terphenyl is involved in the synthesis and characterization of derivatives used for functionalization processes. One study explored the synthesis of ipso-functionalized derivatives of bulky terphenyl groups, leading to the development of primary alcohols, bromo derivatives, and terphenyl formates. These compounds show potential in various chemical reactions and structural modifications (Stanciu et al., 2006).

Cycloaddition Reactions

In cycloaddition reactions, this compound plays a role in the synthesis of complex molecular structures. For instance, 1-Bromo-2-phenylcyclopropene underwent dimerization to generate dibromo-diphenyltricyclo compounds, leading to the synthesis of o-terphenyl derivatives. This indicates its utility in creating intricate chemical structures via cycloaddition reactions (Lee et al., 2009).

Nanoparticle Fluorescence

In the field of nanotechnology, this compound derivatives have been used to create enhanced brightness, emission-tuned nanoparticles. These nanoparticles, developed from polyfluorene building blocks, exhibit bright fluorescence emissions. Such properties are crucial in applications like bio-imaging and optoelectronics (Fischer et al., 2013).

Synthesis of Benzimidazoles

In organic chemistry, the compound is utilized in the synthesis of benzimidazoles. o-Bromophenyl isocyanide reacts with primary amines to afford these benzimidazoles, indicating the compound's versatility in synthesizing heterocyclic compounds (Lygin & Meijere, 2009).

Thermotropic Dendrimers

This compound is also involved in the creation of thermotropic dendrimers. These dendrimers, synthesized from specific monomers like bromo-terphenyl, are studied for their phase-transfer catalysis and potential in creating hyperbranched polymers (Percec et al., 1994).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

1-bromo-3-(2-phenylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br/c19-16-10-6-9-15(13-16)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONJSZCSHQXENF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B3091983.png)

![5-Chloro-3-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole](/img/structure/B3091988.png)

![tert-Butyl (2S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3092010.png)

![(3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092043.png)

![(3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol](/img/structure/B3092049.png)

![(3R)-1-[(4-fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3092057.png)